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Compound of Interest

Compound Name: N1-Methoxymethyl picrinine

Cat. No.: B12429405

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic strategies toward N1-
Methoxymethyl picrinine, a derivative of the complex akuammiline alkaloid, picrinine. While a
direct total synthesis of N1-Methoxymethyl picrinine has not been published, this guide
details established total syntheses of picrinine and provides a proposed protocol for the final N-
methoxymethylation step. The methodologies presented are based on the seminal works of
Garg and co-workers and Zhai and co-workers, offering two distinct and powerful approaches
to the core structure of picrinine.

Retrosynthetic Analysis

The synthesis of N1-Methoxymethyl picrinine can be envisioned through the late-stage
functionalization of the picrinine core. The primary retrosynthetic disconnection is the
methoxymethyl group on the indole nitrogen (N1), suggesting that the final step would be an N-
methoxymethylation of picrinine. The synthesis of picrinine itself can be approached via two
notable strategies, as outlined below.

Strategy A (Garg et al.): This approach features a key Fischer indolization to construct the
pentacyclic core of the natural product. The retrosynthesis involves simplification of the
complex cage-like structure to a key tricyclic cyclopentene intermediate, which is assembled
from a bridged [3.3.1]-azabicyclic precursor.[1][2][3]
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Strategy B (Zhai et al.): This asymmetric total synthesis utilizes a nickel-mediated reductive
Heck reaction to forge the [3.3.1]-azabicyclic core. Further key steps include an acid-promoted
oxo-bridge ring-opening and a Dauben—Michno oxidation to install the required functionalities.

[41[5]6]

The logical flow for the synthesis is depicted in the following diagram:

. . Garg Strategy:
Bridged Azabicycle Fischer Indolization
. . Zhai Strategy:
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Caption: Retrosynthetic analysis of N1-Methoxymethyl picrinine.

Synthetic Workflow

The overall workflow for the preparation of N1-Methoxymethyl picrinine, integrating the
synthesis of picrinine followed by the proposed N-methoxymethylation, is illustrated below.
Researchers can choose either the Garg or Zhai route to access the picrinine core.
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Caption: Overall synthetic workflow to N1-Methoxymethyl picrinine.
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Experimental Protocols

The following are detailed protocols for key transformations in the synthesis of picrinine,
adapted from the supporting information of the respective publications.

Protocol 1: Fischer Indolization (Garg et al.)[1][3]

This protocol describes the crucial step of forming the hexacyclic indolenine product.

Reactants and Reagents:

Compound/Reagent Molar Equiv. Quantity

Carbonate Precursor 1.0 (as synthesized)

Phenylhydrazine 15 (by volume)

Trifluoroacetic Acid (TFA) (catalytic) (by volume)

Dichloroethane (DCE) - (as solvent)
Procedure:

» To a solution of the carbonate precursor in dichloroethane, add phenylhydrazine (1.5
equivalents).

» Add trifluoroacetic acid (catalytic amount) to the reaction mixture.

e Heat the reaction mixture to 60 °C and stir until the reaction is complete, as monitored by
TLC.

e Upon completion, cool the reaction to room temperature and concentrate under reduced
pressure.

 Purify the residue by flash column chromatography to afford the hexacyclic indolenine
product.

Protocol 2: Reductive Heck Reaction (Zhai et al.)[4][6]
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This protocol details the formation of the key [3.3.1]-azabicyclic core.

Reactants and Reagents:

Compound/Reagent Molar Equiv. Quantity
Vinyl lodide Precursor 1.0 (as synthesized)
Ni(cod)2 0.2 (by weight)
Tricyclohexylphosphine 0.4 (by weight)
2,6-Lutidine 3.0 (by volume)
N,N-Dimethylformamide (DMF) - (as solvent)
Methanol (MeOH) - (as solvent)
Procedure:

¢ In a glovebox, add Ni(cod)2 (0.2 equivalents) and tricyclohexylphosphine (0.4 equivalents) to
a flame-dried flask.

e Add a solution of the vinyl iodide precursor (1.0 equivalent) in a mixture of DMF and MeOH.
e Add 2,6-lutidine (3.0 equivalents) to the reaction mixture.
 Stir the reaction at room temperature until completion.

e Quench the reaction with saturated aqueous ammonium chloride and extract with an
appropriate organic solvent.

o Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in

vacuo.

» Purify the crude product by silica gel chromatography.

Protocol 3: Proposed N-Methoxymethylation of Picrinine
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This is a proposed protocol for the final step to obtain N1-Methoxymethyl picrinine, based on
standard procedures for indole N-protection.

Reactants and Reagents:

Compound/Reagent Molar Equiv. Quantity

Picrinine 1.0 (as synthesized)

Sodium Hydride (60%

. . . 1.2 (by weight)
dispersion in mineral oil)

Chloromethyl methyl ether

11 by volume
(MOM-CI) (by )

Tetrahydrofuran (THF),

(as solvent)
anhydrous

Procedure:

e To a solution of picrinine (1.0 equivalent) in anhydrous THF at 0 °C under an inert
atmosphere, add sodium hydride (1.2 equivalents) portion-wise.

 Stir the mixture at 0 °C for 30 minutes.

e Add chloromethyl methyl ether (1.1 equivalents) dropwise to the reaction mixture.

» Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
o Carefully quench the reaction with saturated aqueous sodium bicarbonate.

o Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by flash column chromatography to yield N1-Methoxymethyl
picrinine.
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Quantitative Data Summary

The following tables summarize the reported yields for the key transformations in the syntheses

of picrinine.

Table 1. Key Reaction Yields in the Garg Synthesis[1]

Reaction Step Product Yield (%)

Pd-catalyzed Enolate o N
o Bicyclic Ketone (not specified)

Cyclization

Fischer Indolization Hexacyclic Indolenine (not specified)

Final Cyclization to Picrinine Picrinine (not specified)

(Note: Specific yields for each step in the communication by Garg et al. require consulting the
full paper or supporting information, which were not fully detailed in the initial search results.)

Table 2: Key Reaction Yields in the Zhai Synthesis[4]

Reaction Step Product Yield (%)
Reductive Heck Reaction [3.3.1]-Azabicycle 85
Dauben—Michno Oxidation a,B-Unsaturated Aldehyde 75
Final Steps to Picrinine (-)-Picrinine (multistep)

Concluding Remarks

The total synthesis of N1-Methoxymethyl picrinine is a challenging yet feasible endeavor for
experienced synthetic chemists. By leveraging the elegant and robust synthetic routes to
picrinine established by Garg and Zhai, researchers can access the core structure. The
proposed final N-methoxymethylation step provides a direct path to the target molecule. The
detailed protocols and quantitative data herein serve as a valuable resource for the planning
and execution of this synthesis, which will be instrumental for further investigation into the
biological activities of this class of compounds. It is strongly recommended to consult the
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original publications and their supporting information for complete experimental details and
characterization data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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